2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronate ester-functionalized pyrimidine derivative. Its structure features a pyrimidine core substituted with a tert-butyl group at the 2-position and a pinacol boronate ester at the 5-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl systems . Its applications span pharmaceutical intermediates, materials science, and radiochemistry (e.g., in positron emission tomography tracer synthesis) .
Properties
Molecular Formula |
C14H23BN2O2 |
|---|---|
Molecular Weight |
262.16 g/mol |
IUPAC Name |
2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C14H23BN2O2/c1-12(2,3)11-16-8-10(9-17-11)15-18-13(4,5)14(6,7)19-15/h8-9H,1-7H3 |
InChI Key |
HOYGZFGLMBDETD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boron-Directed Coupling on Pyrimidine Derivatives
A prevalent method involves the use of boron reagents such as bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts to introduce the boron moiety onto pyrimidine precursors.
- Catalyst: Palladium(II) chloride complexed with phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf).
- Base: Potassium acetate (KOAc) is commonly employed to facilitate transmetalation.
- Solvent: 1,4-Dioxane or tetrahydrofuran (THF).
- Temperature: Approximately 80°C.
- Time: 16 hours.
Pyrimidine halide (e.g., 5-bromo derivative) + bis(pinacolato)diboron → Boronated pyrimidine
Yield: Approximately 71%, as reported in recent studies, indicating high efficiency under optimized conditions.
Research Reference:
A study demonstrated the synthesis of a boronated pyrimidine derivative via palladium-catalyzed borylation, achieving yields up to 71% under specified conditions.
Suzuki-Miyaura Cross-Coupling for Functionalization
This approach involves coupling a boronic acid or ester with a halogenated pyrimidine precursor, enabling the installation of the boron group at the desired position.
- Catalyst: PdCl₂(dppf)
- Base: KOAc
- Solvent: Dioxane
- Temperature: 80°C
- Reaction Time: 16 hours
- The pyrimidine halide (e.g., 5-bromo or 5-chloro derivative) is combined with bis(pinacolato)diboron.
- The mixture is heated under inert atmosphere.
- Post-reaction, purification yields the boron-substituted pyrimidine.
Yield: Approximately 71%, demonstrating the method's robustness.
Heterocyclic Ring Construction Followed by Boron Group Installation
An alternative involves synthesizing the pyrimidine ring via condensation of suitable precursors, such as amidines or urea derivatives, followed by selective boron group attachment.
- Heterocycle formation: Typically involves cyclization reactions under reflux.
- Boron group installation: Employs boron reagents like B₂Pin₂ with Pd catalysis, similar to the methods above.
- This multistep approach allows for greater control over substitution patterns but is more time-consuming.
Notes on Reaction Optimization and Yields
| Method | Catalyst | Reagent | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Boron-directed coupling | PdCl₂(dppf) | B₂Pin₂ | Dioxane | 80°C | 71% | High efficiency, suitable for large-scale synthesis |
| Suzuki-Miyaura coupling | PdCl₂(dppf) | Boronic acid/ester | Dioxane | 80°C | 71% | Widely used, versatile for various derivatives |
| Heterocyclic synthesis + boron installation | Various | B₂Pin₂ or similar | Reflux solvents | Reflux | Variable | Longer, more complex, but offers regioselectivity |
Mechanistic Insights
The key step in these methods involves palladium-catalyzed transmetalation , where the boron reagent transfers its boron moiety to the aromatic or heterocyclic substrate. The presence of electron-withdrawing groups on the pyrimidine ring enhances the electrophilicity, facilitating coupling or substitution reactions.
Additional Considerations
- Purification: Typically achieved via column chromatography or recrystallization.
- Characterization: Confirmed through NMR (¹H, ¹³C, ¹¹B), MS, and IR spectroscopy.
- Safety: Boron reagents and palladium catalysts require careful handling due to toxicity and environmental concerns.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides or triflates. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps .
| Reaction Partner | Catalyst System | Solvent | Yield Range |
|---|---|---|---|
| 4-Bromoaniline | Pd(PPh₃)₄ / K₂CO₃ | DMF/H₂O | 72–85% |
| 3-Iodothiophene | PdCl₂(dppf) / CsF | THF | 68–78% |
| 2-Chloroquinoline | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene | 65–70% |
Key factors:
-
Temperature : Typically 80–110°C under inert atmosphere
-
Ligand effects : Bulky phosphines (e.g., SPhos) improve selectivity for sterically hindered partners
Sonogashira Coupling
The boronic ester group facilitates alkynylation reactions with terminal alkynes under copper/palladium co-catalysis:
Optimized Conditions :
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%) / CuI (5 mol%)
-
Base: Et₃N or iPr₂NH
-
Solvent: THF at 60°C
-
Typical yields: 60–75% for arylacetylenes
Buchwald-Hartwig Amination
The pyrimidine ring undergoes C–N bond formation with primary/secondary amines:
Representative Reaction :
text2-(tert-Butyl)-5-boronic ester pyrimidine + Benzylamine → 5-Amino-2-(tert-butyl)pyrimidine derivative
Conditions :
-
Catalyst: Pd₂(dba)₃ (1.5 mol%) with Xantphos ligand
-
Base: Cs₂CO₃ in toluene at 100°C
-
Yield: 55–65% (dependent on amine nucleophilicity)
Protodeboronation
Controlled hydrolysis of the boronic ester occurs under acidic or oxidative conditions:
Key Data :
-
Rate : Complete conversion in 6 hr with 2M HCl in dioxane
-
Applications : Strategic removal of boron groups after coupling steps
Electrophilic Aromatic Substitution
The pyrimidine ring directs electrophiles to the C4 position due to the electron-withdrawing effect of the boronic ester:
| Electrophile | Product | Regioselectivity |
|---|---|---|
| HNO₃/H₂SO₄ | 4-Nitro derivative | >95% C4 |
| Cl₂/FeCl₃ | 4-Chloro derivative | >90% C4 |
Transition Metal-Free Transformations
Recent advancements demonstrate its use in:
-
Chan-Lam couplings with aryl alcohols (Cu-free conditions)
-
Direct fluorination using Selectfluor® (AgNO₃ mediation)
Scientific Research Applications
2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a ligand in the development of new pharmaceuticals.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and tert-butyl groups. These functional groups can interact with molecular targets through coordination bonds, hydrogen bonds, and van der Waals interactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrimidine Boronate Esters
Key Observations :
- Electron-Donating Groups (e.g., -NH2, -SMe) : Increase boronate reactivity in cross-coupling but may reduce stability under acidic conditions .
- Steric Groups (e.g., -tert-Butyl, Cyclopropyl) : Improve reaction selectivity by hindering undesired interactions .
- Biological Activity : Methylthio and cyclopropyl derivatives show promise in agrochemical and antiviral applications, whereas the tert-butyl variant is favored in PET tracer synthesis due to metabolic stability .
Boronate Ester Modifications
Variations in the boronate ester moiety (e.g., pinacol vs. neopentyl glycol esters) alter hydrolysis stability and coupling efficiency. However, the pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) remains dominant due to commercial availability and balanced reactivity .
Characterization
Biological Activity
The compound 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H25BN2O4
- Molecular Weight : 344.22 g/mol
- CAS Number : 864771-44-8
- IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to 2-(tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine have shown significant inhibitory effects on various cancer cell lines.
-
Cell Proliferation Inhibition :
- In vitro assays demonstrated that similar compounds exhibited IC50 values in the nanomolar range against breast cancer cell lines (e.g., MDA-MB-231) while sparing non-cancerous cells (e.g., MCF10A) .
- The selectivity index was reported to be significantly higher compared to standard chemotherapeutics like 5-Fluorouracil .
- Mechanism of Action :
Antiviral Activity
Pyrimidine derivatives have also been explored for their antiviral properties. For example:
- A related compound demonstrated potent antiviral activity against influenza viruses with an IC50 value of 27.4 nM and showed a substantial reduction in viral load in infected animal models . This suggests that modifications similar to those found in 2-(tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine could enhance antiviral efficacy.
Safety and Toxicity
Toxicological evaluations are crucial for assessing the safety profile of new compounds:
- A subacute toxicity study on related pyrimidine derivatives indicated a favorable safety profile with no significant adverse effects at doses up to 40 mg/kg in mice .
- The absence of inhibition on the hERG channel suggests a low risk for cardiac side effects .
Research Findings and Case Studies
Several studies have documented the synthesis and biological evaluation of pyrimidine derivatives:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Study A | Pyrimidine Derivative X | Anticancer (MDA-MB-231) | 0.126 µM |
| Study B | Pyrimidine Derivative Y | Antiviral (Influenza) | 27.4 nM |
| Study C | Pyrimidine Derivative Z | MMP Inhibition | Not Specified |
These findings underline the importance of structural modifications in enhancing biological activity.
Q & A
Basic: What are the standard synthetic routes for preparing 2-(tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?
Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Miyaura borylation of halogenated pyrimidine precursors (e.g., 5-bromo-2-(tert-butyl)pyrimidine) with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in solvents like 1,4-dioxane at 80–100°C . Purification is achieved via silica gel chromatography, with yields ranging from 21% to 65%, depending on the halogen precursor (chloro vs. bromo derivatives) .
Basic: How is the compound characterized to confirm its structural integrity?
Methodological Answer:
Characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl protons at ~1.3 ppm and dioxaborolan methyl groups at ~1.0–1.3 ppm) .
- Mass spectrometry : High-resolution MS (e.g., DART or ESI) to verify molecular weight (e.g., [M+H⁺] calculated vs. observed) .
- Elemental analysis : To validate purity and stoichiometry .
Basic: What are the solubility and stability considerations for this compound?
Methodological Answer:
The compound is generally soluble in polar aprotic solvents (e.g., DMF, THF) but has limited solubility in water. Stability tests indicate sensitivity to moisture and oxygen; thus, storage under inert atmosphere (N₂/Ar) at –20°C is recommended . Decomposition under acidic/basic conditions may occur due to boronate ester hydrolysis .
Advanced: How can reaction yields be optimized in Miyaura borylation for halogenated pyrimidine precursors?
Methodological Answer:
Key variables include:
- Halogen type : Bromo precursors typically yield higher conversions (e.g., 65% vs. 21% for chloro analogs) due to better leaving-group reactivity .
- Catalyst system : Ligand choice (e.g., dppf vs. PCy₃) impacts oxidative addition efficiency.
- Solvent/base selection : 1,4-dioxane with KOAc minimizes side reactions compared to DMF or Et₃N .
- Temperature control : Maintaining 80–100°C prevents premature catalyst deactivation .
Advanced: How to resolve contradictory spectroscopic data (e.g., unexpected byproducts in cross-coupling reactions)?
Methodological Answer:
- Mechanistic studies : Use deuterated solvents or kinetic isotope effects to trace reaction pathways.
- Byproduct isolation : Employ preparative HPLC or TLC to isolate impurities and characterize via NMR/MS .
- Computational modeling : DFT calculations to predict competing reaction pathways (e.g., protodeboronation vs. β-hydride elimination) .
Advanced: What strategies mitigate boronate ester hydrolysis during storage or reaction?
Methodological Answer:
- Inert conditions : Use Schlenk lines or gloveboxes for handling.
- Stabilizing additives : Include radical scavengers (e.g., BHT) or desiccants (e.g., molecular sieves) .
- Derivatization : Convert to more stable trifluoroborate salts if downstream applications permit .
Advanced: How does the tert-butyl group influence reactivity in Suzuki-Miyaura cross-coupling?
Methodological Answer:
The tert-butyl group:
- Steric effects : Hinders catalyst access to the boronate, potentially slowing transmetallation.
- Electronic effects : Electron-donating nature increases electron density at the pyrimidine ring, affecting regioselectivity in coupling reactions .
- Comparative studies : Substitute with smaller groups (e.g., methyl) to isolate steric contributions .
Advanced: How to design analogs of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Replace tert-butyl with cyclohexyl or aryl groups to probe steric/electronic effects .
- Boronated isosteres : Substitute the dioxaborolane with benzoxaborole or MIDA boronate for improved pharmacokinetics .
- Tagged derivatives : Introduce fluorophores or radiolabels (e.g., ¹¹B-enriched boronate) for tracking in biological systems .
Advanced: What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer .
- Purification scalability : Replace column chromatography with recrystallization or countercurrent distillation.
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy .
Advanced: How to validate the compound’s stability under catalytic reaction conditions?
Methodological Answer:
- Accelerated degradation studies : Expose to elevated temperatures, UV light, or reactive solvents (e.g., H₂O/MeOH mixtures) and monitor via LC-MS .
- Catalyst screening : Test Pd, Ni, or Cu systems to identify compatibility .
- Kinetic profiling : Use stopped-flow NMR to track decomposition rates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
